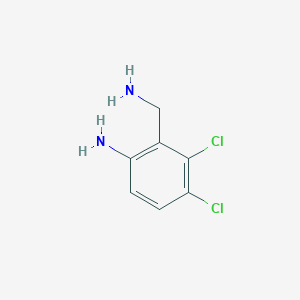

2-(Aminomethyl)-3,4-dichloroaniline

説明

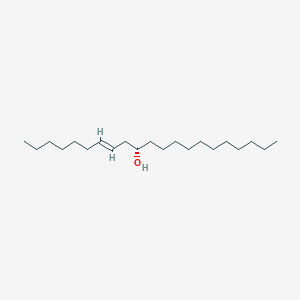

The compound “2-(Aminomethyl)-3,4-dichloroaniline” likely contains an aminomethyl group and a dichloroaniline group. An aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Dichloroaniline refers to any of three isomeric chemical compounds which consist of an aniline molecule substituted with two chlorine atoms.

Chemical Reactions Analysis

The reactivity of “2-(Aminomethyl)-3,4-dichloroaniline” would likely be influenced by both the aminomethyl and dichloroaniline groups. For instance, the aminomethyl group could participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Aminomethyl)-3,4-dichloroaniline” would depend on factors such as its molecular structure and the nature of its substituents .科学的研究の応用

Pharmacology: TRPV1 Antagonists Synthesis

2-(Aminomethyl)-3,4-dichloroaniline is utilized as a reactant in the synthesis of TRPV1 antagonists . TRPV1 is a receptor involved in the transmission and modulation of pain, as well as the integration of diverse painful stimuli. The development of TRPV1 antagonists can lead to new treatments for chronic pain and inflammation.

Chemical Synthesis: Ligands for Asymmetric Reactions

In chemical synthesis, this compound serves as a precursor for the creation of chiral ligands used in catalytic asymmetric reactions . These reactions are crucial for producing compounds with specific configurations, which is important in the synthesis of biologically active molecules.

Material Science: Advanced Antibacterial Polymers

The compound’s derivatives are explored for their potential use in the development of advanced antibacterial and antibiofilm polymers . These polymers can be used in medical devices and implants, offering a new approach to prevent infections without relying on traditional antibiotics.

Environmental Science: Adsorptive Recovery Agents

In environmental science, derivatives of 2-(Aminomethyl)-3,4-dichloroaniline are investigated for their role in the adsorptive recovery of heavy metals from aqueous solutions . This application is vital for water treatment and environmental remediation efforts.

Biochemistry: Biomass Valorization

In biochemistry, the compound is involved in the valorization of biomass-derived furfurals . It acts as an intermediate in the conversion of biomass to valuable chemicals, contributing to the development of sustainable and renewable chemical sources.

Industrial Applications: Synthesis of Ionic Liquids

Industrially, 2-(Aminomethyl)-3,4-dichloroaniline is used as a key precursor in the synthesis of various ionic liquids . These ionic liquids have numerous applications, including as solvents and catalysts in chemical reactions, due to their low volatility and high thermal stability.

作用機序

Target of Action

2-(Aminomethyl)-3,4-dichloroaniline is a type of cationic polymer that primarily targets bacterial membranes . This class of molecules is considered the last frontier in antibacterial development due to their rapid bactericidal effect and low propensity for emergence of resistance .

Mode of Action

The compound interacts with its targets by damaging the bacterial membrane . This interaction leads to changes in the membrane’s permeability, allowing antibiotics to reach their intracellular target . The absence of hydrophobicity in 2-(Aminomethyl)-3,4-dichloroaniline contributes to its good in vitro and in vivo biocompatibility .

Biochemical Pathways

It’s known that cationic polymers like this compound can overcome bacterial membrane-related resistance mechanisms

Pharmacokinetics

Its interaction with bacterial membranes suggests that it may have a direct effect on the bioavailability of other drugs by increasing membrane permeability .

Result of Action

The primary result of the action of 2-(Aminomethyl)-3,4-dichloroaniline is the disruption of bacterial membranes, leading to increased permeability and potential death of the bacteria . This effect, combined with its low propensity for resistance, makes it a promising candidate for antibacterial development .

Safety and Hazards

特性

IUPAC Name |

2-(aminomethyl)-3,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPHGODJXYLKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409449 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3,4-dichloroaniline | |

CAS RN |

147249-42-1 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)